molecular formula C13H25N5O2S B2974497 N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide CAS No. 1207031-49-9

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide

Cat. No.: B2974497
CAS No.: 1207031-49-9
M. Wt: 315.44
InChI Key: PVPORMBMEDIOPE-UHFFFAOYSA-N
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Description

N-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide is a synthetic small molecule characterized by a pyrimidine core substituted with ethylamino and methyl groups, linked to a butane sulfonamide moiety via an ethylenediamine bridge. The sulfonamide group may enhance solubility and metabolic stability, while the ethylamino substituent could modulate target binding affinity.

Properties

IUPAC Name

N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N5O2S/c1-4-6-9-21(19,20)16-8-7-15-13-10-12(14-5-2)17-11(3)18-13/h10,16H,4-9H2,1-3H3,(H2,14,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPORMBMEDIOPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCCNC1=NC(=NC(=C1)NCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions

  • The synthesis begins with the preparation of 6-(ethylamino)-2-methylpyrimidin-4-amine, which involves the reaction of ethylamine with 2-methylpyrimidin-4-amine under controlled conditions.

  • This intermediate is then reacted with 2-chloroethylamine to form N-(2-chloroethyl)-6-(ethylamino)-2-methylpyrimidin-4-amine.

  • The final step involves the reaction of this intermediate with butane-1-sulfonamide, using a base such as sodium hydride, to form N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide.

Industrial production methods

  • Industrial production typically involves large-scale batch reactors with strict temperature and pressure control to optimize yield and purity.

  • Continuous flow synthesis methods may also be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur moiety, forming sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the pyrimidine ring or the ethylamine side chain, resulting in deaminated or demethylated derivatives.

  • Substitution: : It can participate in nucleophilic substitution reactions, especially at the sulfonamide group, forming various substituted sulfonamides.

Common reagents and conditions

  • Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

  • Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.

Major products formed

  • Oxidation forms sulfoxides and sulfones.

  • Reduction yields deaminated or demethylated pyrimidines.

  • Substitution results in various functionalized sulfonamide derivatives.

Scientific Research Applications

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide has diverse applications:

  • Chemistry: : Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology: : Investigated for its potential as a biochemical probe due to its unique functional groups.

  • Medicine: : Studied for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

  • Industry: : Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

  • Molecular targets: : Enzymes involved in metabolic pathways, receptors on cell membranes, and DNA/RNA-binding proteins.

  • Pathways involved: : Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Dasatinib (BMS-354825)

Structure : C₂₂H₂₆ClN₇O₂S. Contains a thiazole-5-carboxamide group, a 2-chloro-6-methylphenyl substituent, and a pyrimidine ring linked to a piperazinyl-hydroxyethyl group .
Key Differences :

  • Core Heterocycle: Dasatinib uses a thiazole ring fused with carboxamide, whereas the target compound employs a pyrimidine with ethylamino and sulfonamide groups.
  • Substituents : Dasatinib’s piperazinyl-hydroxyethyl side chain enhances solubility and target engagement in kinases like BCR-ABL, while the target compound’s butane sulfonamide may prioritize steric bulk and metabolic stability.

PF 43(1) Enantiomers

Structures: Three stereoisomers with dimethylphenoxy, hydroxy, and tetrahydro-pyrimidinone substituents . Key Differences:

  • Backbone Complexity : These isomers feature hexan-phenyl backbones, contrasting with the target compound’s simpler ethylenediamine linkage.
  • Functional Groups: The dimethylphenoxy and hydroxy groups in PF 43(1) compounds suggest a focus on hydrogen bonding and lipophilicity, whereas the sulfonamide in the target compound may favor electrostatic interactions.

Pharmacokinetic and Pharmacodynamic Profiles

Parameter Target Compound Dasatinib PF 43(1) Isomers
Molecular Weight ~340 g/mol (estimated) 488.00 g/mol ~650–700 g/mol (estimated)
Solubility Moderate (sulfonamide enhances hydrophilicity) High (piperazinyl group improves solubility) Low (lipophilic phenyl groups dominate)
Target Affinity Hypothetical kinase inhibition BCR-ABL IC₅₀ = 0.6 nM Unreported; likely protease or receptor
Metabolic Stability High (sulfonamide resists oxidation) Moderate (hydroxyethyl group susceptible) Variable (depends on stereochemistry)

Research Findings and Hypotheses

  • However, the absence of a thiazole or carboxamide moiety (as in dasatinib) may reduce potency against SRC-family kinases .
  • Sulfonamide Advantages : Compared to carboxamide-containing analogs, the sulfonamide group in the target compound could reduce plasma protein binding, improving free drug concentration .
  • Stereochemical Considerations : Unlike the PF 43(1) isomers, the target compound lacks chiral centers, simplifying synthesis and reducing risk of off-target effects from enantiomeric impurities .

Biological Activity

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)butane-1-sulfonamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article provides a comprehensive overview of its biological activities, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H21N7O2SC_{15}H_{21}N_{7}O_{2}S, with a molecular weight of 331.37 g/mol. Its structure features a pyrimidine ring, which is significant for its biological activity, along with an ethylamino group that enhances its pharmacological properties.

Property Value
Molecular FormulaC₁₅H₂₁N₇O₂S
Molecular Weight331.37 g/mol
CAS Number1257553-47-1

Antimicrobial Activity

Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

A study conducted on thienopyrimidine-sulfonamide hybrids demonstrated that these compounds could disrupt essential cellular processes in microorganisms, leading to their inhibition or death. The minimum inhibitory concentration (MIC) values for some tested compounds were significantly lower than those of traditional sulfonamides, indicating enhanced efficacy .

Antiviral Activity

Preliminary investigations into the antiviral properties of this compound suggest potential effectiveness against viral pathogens. The mechanism of action may involve the inhibition of viral replication by targeting specific enzymes crucial for the viral life cycle. Further research is required to elucidate these mechanisms and confirm the antiviral potential.

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. Compounds with similar structures have been noted for their ability to inhibit cancer cell proliferation by inducing apoptosis in malignant cells. The interaction with specific targets such as kinases and growth factor receptors has been highlighted as a promising avenue for therapeutic development .

Case Studies

  • Antimicrobial Evaluation : A series of thienopyrimidine-sulfonamide hybrids were synthesized and evaluated for their antimicrobial activity against gram-positive and gram-negative bacteria. Compound 12ii , a derivative similar to the target compound, showed superior antibacterial activity compared to traditional sulfonamides .
  • Anticancer Research : In a study assessing the anticancer effects of pyrimidine derivatives, it was found that certain modifications to the pyrimidine core significantly enhanced cytotoxicity against various cancer cell lines. These findings suggest that structural variations can lead to increased biological activity .

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